molecular formula C4H9BO3 B13470094 (4-Hydroxybut-1-en-2-yl)boronic acid

(4-Hydroxybut-1-en-2-yl)boronic acid

Cat. No.: B13470094
M. Wt: 115.93 g/mol
InChI Key: GQIXVOOOGGWAMK-UHFFFAOYSA-N
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Description

(4-Hydroxybut-1-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a hydroxybutenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxybut-1-en-2-yl)boronic acid typically involves the hydroboration of 4-hydroxybut-1-yne followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) and an oxidizing agent like hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxybut-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated boronic acid.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Formation of 4-oxobut-1-en-2-yl boronic acid.

    Reduction: Formation of (4-hydroxybutyl)boronic acid.

    Substitution: Formation of various biaryl compounds when coupled with aryl halides.

Scientific Research Applications

(4-Hydroxybut-1-en-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Hydroxybut-1-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts in the Suzuki-Miyaura coupling, leading to the formation of carbon-carbon bonds. The hydroxyl group can also participate in hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Uniqueness

(4-Hydroxybut-1-en-2-yl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. Additionally, the hydroxybutenyl chain provides a flexible scaffold for further functionalization and derivatization.

Properties

Molecular Formula

C4H9BO3

Molecular Weight

115.93 g/mol

IUPAC Name

4-hydroxybut-1-en-2-ylboronic acid

InChI

InChI=1S/C4H9BO3/c1-4(2-3-6)5(7)8/h6-8H,1-3H2

InChI Key

GQIXVOOOGGWAMK-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)CCO)(O)O

Origin of Product

United States

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